Tubulin inhibitor 18

CAS No.:

Cat. No.: VC16643995

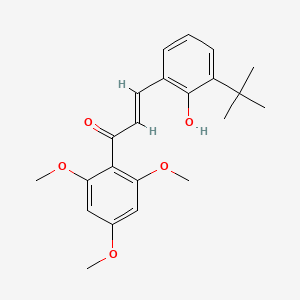

Molecular Formula: C22H26O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26O5 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | (E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+ |

| Standard InChI Key | IZJUYBUUCXVDJD-ZHACJKMWSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |

| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |

Introduction

Structural and Mechanistic Characterization of WX-132-18B

Target Specificity and Binding Dynamics

WX-132-18B demonstrates high-affinity binding to the colchicine site of tubulin, as confirmed through competitive binding assays. Fluorescence displacement experiments revealed that WX-132-18B reduces colchicine-induced tubulin fluorescence with an IC50 of 0.47 ± 0.10 μM, indicating direct competition for the same binding pocket . In contrast, it shows negligible interaction with the vinblastine-binding site, as evidenced by its inability to displace BODIPY FL-vinblastine from tubulin even at 30 μM concentrations . Proteolytic digestion patterns of the WX-132-18B-tubulin complex further corroborate this specificity, producing β-tubulin fragments characteristic of colchicine-site binders rather than vinca alkaloid-site agents .

Microtubule Disassembly Kinetics

High-content imaging analysis in A549 non-small cell lung cancer cells quantified WX-132-18B's microtubule-depolymerizing effects through three key parameters:

| Parameter | WX-132-18B EC50 (nM) | Colchicine EC50 (nM) | Vincristine EC50 (nM) | Taxol EC50 (nM) |

|---|---|---|---|---|

| Tubulin Intensity*Area | 9.43 | 105.5 | 293.2 | 75.84 |

| Tubulin Elongation | 3.12 | 111.62 | 352.03 | - |

| 1/(Tubulin Form Factor) | 2.99 | 114.1 | 30.89 | 30.89 |

Table 1: Comparative EC50 values for microtubule morphological changes induced by WX-132-18B and reference MTAs in A549 cells after 24-hour treatment .

These data reveal WX-132-18B's superior potency, requiring concentrations 10-100 times lower than conventional agents to achieve equivalent microtubule disruption. Time-lapse studies confirmed rapid onset of action, with visible microtubule fragmentation within 6 hours of treatment .

Antiproliferative Activity Across Tumor Models

In Vitro Cytotoxicity Profile

WX-132-18B exhibited nanomolar-range IC50 values against seven human cancer cell lines and human umbilical vein endothelial cells (HUVECs), demonstrating broad-spectrum activity:

| Cell Line | WX-132-18B IC50 (nM) | Taxol IC50 (nM) | Colchicine IC50 (nM) | Vincristine IC50 (nM) |

|---|---|---|---|---|

| HepG2 | 0.80 ± 0.02 | 10.68 ± 0.61 | 21.17 ± 1.22 | 16.51 ± 0.36 |

| MX-1/T | 0.84 ± 0.04 | 689.76 ± 25.08 | 260.48 ± 5.92 | 302.77 ± 9.15 |

| HUVEC | 0.70 ± 0.04 | 3.04 ± 0.12 | 27.67 ± 1.79 | 9.15 ± 0.78 |

Table 2: Comparative antiproliferative activity across resistant and sensitive cell models .

Notably, WX-132-18B maintained sub-nanomolar potency against taxol-resistant MX-1/T breast cancer cells, suggesting potential to overcome common resistance mechanisms associated with taxane therapies .

Mechanistic Consequences of Microtubule Targeting

Cell Cycle Arrest and Apoptosis Induction

Flow cytometry analysis revealed that 3 nM WX-132-18B induced G2/M phase arrest in 74.77 ± 8.47% of treated cells versus 8.68 ± 2.30% in controls . This mitotic blockade precipitated apoptosis through multiple pathways:

-

Mitochondrial pathway activation: 60% reduction in mitochondrial membrane potential (MMP) at 3 nM

-

Redox system disruption: 75% decrease in manganese superoxide dismutase (MnSOD) levels

-

Nuclear membrane permeabilization: 3.2-fold increase in nuclear membrane permeability (NMP)

Anti-Angiogenic Properties

WX-132-18B demonstrated potent inhibition of HUVEC proliferation (IC50 0.70 nM) and disrupted capillary-like tube formation in matrigel assays at concentrations ≤1 nM . In vivo, it reduced tumor vascular density by 68% in xenograft models compared to vehicle controls .

In Vivo Efficacy and Tolerability

Xenograft Tumor Suppression

In murine models of sarcoma, lung cancer, and gastric cancer, WX-132-18B dose-dependently inhibited tumor growth:

| Model | Dose (mg/kg) | Tumor Inhibition Rate (%) | Body Weight Change (%) |

|---|---|---|---|

| Sarcoma S180 | 0.5 | 62.3 ± 5.1 | -2.1 ± 1.4 |

| Lung A549 | 0.25 | 58.9 ± 4.7 | -1.8 ± 0.9 |

| Gastric BGC-823 | 0.125 | 54.1 ± 3.9 | -0.7 ± 0.5 |

Table 3: Antitumor efficacy and systemic toxicity in xenograft models .

Differentiation from Existing Microtubule Inhibitors

Three key advantages distinguish WX-132-18B from classical MTAs:

-

Enhanced potency: 10-100x lower IC50 values compared to taxanes/vinca alkaloids

-

Resistance mitigation: Maintains efficacy against P-glycoprotein-overexpressing MX-1/T cells

-

Dual targeting: Combines direct cytotoxicity with anti-angiogenic effects through endothelial cell targeting

These properties address critical limitations of current microtubule-targeting chemotherapeutics, particularly their narrow therapeutic windows and susceptibility to resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume